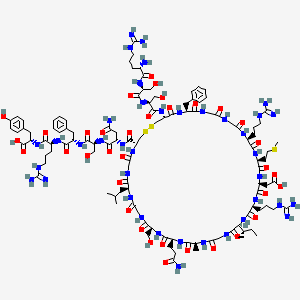
Anaritida
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アナリティドは、ヒト心房性ナトリウム利尿ペプチド [102-126] としても知られており、心房性ナトリウム利尿ペプチドの合成アナログです。これは、血圧と体液バランスの調節に関与するペプチドホルモンです。 アナリティドは、心臓で産生される天然の心房性ナトリウム利尿ペプチドの生物学的活性を模倣します .
2. 製法
合成経路と反応条件: アナリティドは、固相ペプチド合成によって合成されます。これは、ペプチドの製造に一般的に使用される方法です。合成には、固体樹脂に固定された成長中のペプチド鎖へのアミノ酸の逐次添加が含まれます。 反応条件には、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます .
工業生産方法: アナリティドの工業生産は、実験室規模の合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、ペプチドの効率的で高スループットな生産を可能にする自動ペプチド合成装置が含まれます。 合成されたペプチドの精製は、高速液体クロマトグラフィーなどの技術によって達成されます .
準備方法
Synthetic Routes and Reaction Conditions: Anaritide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of anaritide follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography .
化学反応の分析
反応の種類: アナリティドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ペプチドの安定性、活性、またはバイオアベイラビリティを高めるために、ペプチドを修飾するために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素やヨウ素などの酸化剤を使用して、システイン残基間にジスルフィド結合を導入し、ペプチド構造を安定化させることができます。
還元: ジチオスレイトールなどの還元剤は、ジスルフィド結合を切断し、ペプチドの還元型の研究を可能にします。
生成される主な生成物: これらの反応から生成される主な生成物には、安定性が高められた、活性度が変更された、またはバイオアベイラビリティが向上した修飾ペプチドが含まれます。 これらの修飾は、ペプチドの治療用途にとって非常に重要です .
4. 科学研究への応用
アナリティドは、さまざまな分野における潜在的な治療用途について、広く研究されてきました。
科学的研究の応用
Anaritide has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Anaritide serves as a model peptide for studying peptide synthesis, modification, and purification techniques.
Biology: It is used to investigate the physiological roles of natriuretic peptides in regulating blood pressure, fluid balance, and cardiovascular function.
Medicine: Anaritide has been explored as a potential treatment for conditions such as acute tubular necrosis, heart failure, and nephrotic syndrome.
作用機序
アナリティドは、ナトリウム利尿ペプチド受容体、主にナトリウム利尿ペプチド受容体Aに結合することによって効果を発揮します。この結合は、受容体のグアニリルシクラーゼ活性を活性化し、サイクリックグアノシンモノホスファートの産生につながります。サイクリックグアノシンモノホスファートは、血管拡張、ナトリウム利尿、利尿など、さまざまな生理学的効果を媒介します。 これらの作用は、血圧と体液バランスの調節に寄与します .
類似化合物:
ネシリチド: 脳性ナトリウム利尿ペプチドの合成アナログで、急性心不全の治療に使用されます。
カルペリチド: ヒト心房性ナトリウム利尿ペプチドの組換え型で、日本では心不全の治療に使用されています。
比較: アナリティド、ネシリチド、カルペリチドはすべて、天然のナトリウム利尿ペプチドの活性を模倣しますが、アミノ酸配列と具体的な用途が異なります。 アナリティドは、その特定の配列と、研究および潜在的な治療用途における主な用途において、ユニークです .
類似化合物との比較
Nesiritide: A synthetic analogue of brain natriuretic peptide, used for treating acute decompensated heart failure.
Carperitide: A recombinant form of human atrial natriuretic peptide, used in Japan for treating heart failure.
Comparison: Anaritide, nesiritide, and carperitide all mimic the activity of natural natriuretic peptides but differ in their amino acid sequences and specific applications. Anaritide is unique in its specific sequence and its primary use in research and potential therapeutic applications .
特性
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOSWNDXOOHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H175N39O35S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2724.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














